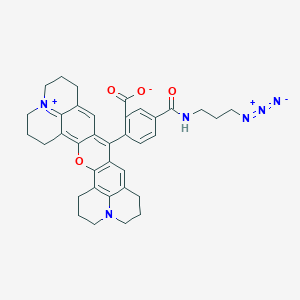
ROX azide, 5-isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ROX azide, 5-isomer is a red-emitting rhodamine dye known for its high brightness and fluorescence quantum yield. This compound is particularly notable for its azide group, which can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . It is primarily used in research settings for labeling and detection purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ROX azide, 5-isomer involves the introduction of an azide group to the rhodamine dye structure. This is typically achieved through a series of organic reactions, including nucleophilic substitution and azidation. The reaction conditions often require polar organic solvents such as DMF, DMSO, and alcohols .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent conditions to ensure high purity and yield, such as controlling temperature, solvent quality, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
ROX azide, 5-isomer primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . These reactions are highly efficient and yield stable triazole linkages.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent like sodium ascorbate.
SPAAC: Utilizes strained cyclooctynes without the need for a catalyst.
Major Products
The major products of these reactions are triazole-linked compounds, which are stable and exhibit enhanced fluorescence properties .
Aplicaciones Científicas De Investigación
ROX azide, 5-isomer is widely used in various scientific fields:
Chemistry: Used for labeling and detecting alkyne-containing molecules.
Biology: Employed in bioorthogonal labeling to study biomolecular interactions.
Medicine: Utilized in diagnostic imaging and tracking cellular processes.
Industry: Applied in the development of fluorescent probes and sensors
Mecanismo De Acción
The mechanism of action of ROX azide, 5-isomer involves its azide group reacting with alkyne groups to form a triazole linkage. This reaction is facilitated by either copper catalysis or strain-promoted conditions, leading to the formation of a stable, fluorescent product. The molecular targets are typically alkyne-containing biomolecules, and the pathways involved include Click Chemistry reactions .
Comparación Con Compuestos Similares
Similar Compounds
Alexa Fluor 568: Another red-emitting dye with similar applications in labeling and detection.
Rhodamine B: A widely used rhodamine dye with different functional groups.
Sulfo-Cyanine5: A water-soluble dye used for labeling amine-containing molecules
Uniqueness
ROX azide, 5-isomer stands out due to its high fluorescence quantum yield and the versatility of its azide group, which allows for efficient Click Chemistry reactions. This makes it particularly valuable for applications requiring stable and bright fluorescent labeling .
Propiedades
Fórmula molecular |
C36H36N6O4 |
|---|---|
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
5-(3-azidopropylcarbamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |
InChI |
InChI=1S/C36H36N6O4/c37-40-39-13-5-12-38-35(43)23-10-11-24(27(20-23)36(44)45)30-28-18-21-6-1-14-41-16-3-8-25(31(21)41)33(28)46-34-26-9-4-17-42-15-2-7-22(32(26)42)19-29(30)34/h10-11,18-20H,1-9,12-17H2,(H-,38,43,44,45) |
Clave InChI |
GJVOWDZTKGQEFY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)NCCCN=[N+]=[N-])C(=O)[O-])CCC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


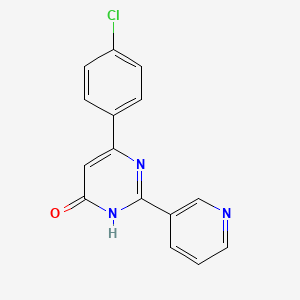
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)

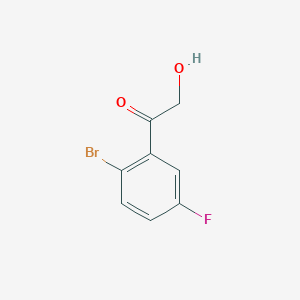
![[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)
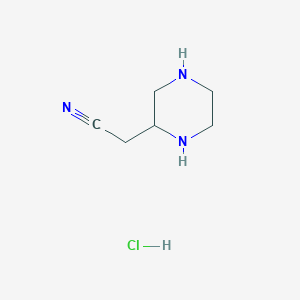
![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13723636.png)
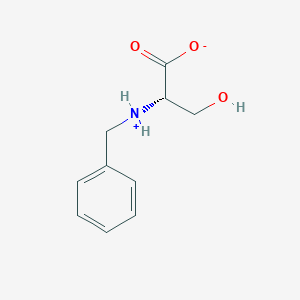
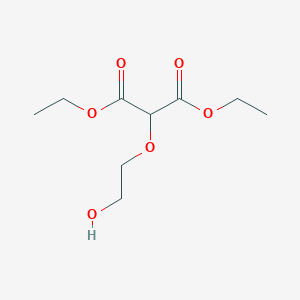
![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723643.png)
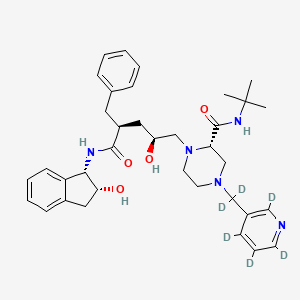
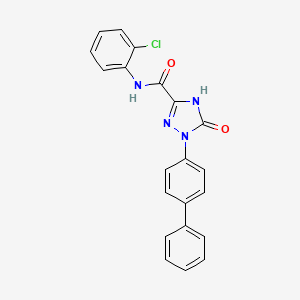
![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)

